N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide is a complex organic compound that features a unique combination of furan, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form a furan-thiophene intermediate.
Addition of the phenyl group: The intermediate is then reacted with phenylacetic acid under acidic conditions to introduce the phenyl group.
Amidation: Finally, the product undergoes amidation with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Bromine, chlorine, iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-3-phenylpropanamide
- N-(2-thienylmethyl)-3-phenylpropanamide
- N-(2-furylmethyl)-2-(thiophen-2-yl)ethylamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide is unique due to its combination of furan, thiophene, and phenyl groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-9,12-13,16H,10-11,14H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYNNRUJBWYSQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.